(2R)-2-amino-4-phenoxybutanoic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R)-2-amino-4-phenoxybutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3.ClH/c11-9(10(12)13)6-7-14-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTORIRNOEJQMMN-SBSPUUFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCC[C@H](C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenol and butanoic acid derivatives.
Formation of Phenoxy Group: The phenol is reacted with a suitable halogenated butanoic acid derivative under basic conditions to form the phenoxybutanoic acid intermediate.
Amination: The intermediate is then subjected to amination using a suitable amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxo derivatives, reduced forms like alcohols and amines, and substituted phenoxybutanoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Diabetes Management
Research indicates that derivatives of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride may act as inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism. DPP-IV inhibitors are significant in the treatment of Type 2 diabetes, as they enhance insulin sensitivity and reduce hyperglycemia without causing hypoglycemia. A patent describes the synthesis and application of these compounds for treating or preventing diabetes-related conditions .
| Compound | Mechanism | Potential Benefits |
|---|---|---|
| This compound | DPP-IV inhibition | Improved insulin sensitivity, reduced blood glucose levels |
1.2 Pain Management
Another area of research focuses on the analgesic properties of this compound. Studies suggest that it may selectively inhibit glycine transporters, thereby enhancing inhibitory synaptic transmission in the central nervous system. This mechanism could provide effective pain relief with fewer side effects compared to traditional analgesics .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in various models of neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions such as neuropathic pain and inflammatory responses in the nervous system.
Synthesis and Derivative Development
The synthesis of this compound and its derivatives has been a subject of interest for developing more effective analogs with enhanced pharmacological profiles. Research has demonstrated efficient methodologies for producing these compounds with high yields and selectivity, which is crucial for pharmaceutical applications .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of this compound:
- Diabetes Treatment : In clinical trials, DPP-IV inhibitors derived from this compound showed significant reductions in HbA1c levels among patients with Type 2 diabetes .
- Pain Relief : Animal models treated with glycine transporter inhibitors demonstrated reduced mechanical allodynia and thermal hyperalgesia, indicating potential use in chronic pain management .
Mechanism of Action
The mechanism of action of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group and phenoxy group play crucial roles in binding to target proteins and enzymes, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between (2R)-2-amino-4-phenoxybutanoic acid hydrochloride and its analogs.
Table 1: Comparative Analysis of Structurally Related Amino Acid Derivatives
Key Comparative Insights
a. Substituent Effects on Physicochemical Properties
- Phenoxy vs. Methoxy: The phenoxy group in the target compound increases lipophilicity (logP ~1.8 estimated) compared to the smaller methoxy group in (2S)-2-amino-4-methoxy-butanoic acid hydrochloride (logP ~0.5). This difference may enhance membrane permeability in biological systems but reduce aqueous solubility .
- Hydroxy-Phenyl vs. Phenoxy: The 4-hydroxy-4-phenyl group in (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid enables hydrogen bonding, contrasting with the ether linkage in the phenoxy analog, which may limit polar interactions .
b. Stereochemical Considerations
- The 2R configuration in the target compound and (2R)-2-amino-3-fluoro-4-methylpentanoic acid hydrochloride is critical for enantioselective bioactivity, as seen in many chiral pharmaceuticals. In contrast, the 2S configuration in the methoxy analog () demonstrates how stereochemistry can diverge functional applications .
Biological Activity
(2R)-2-amino-4-phenoxybutanoic acid hydrochloride is a compound with significant biological activity, primarily explored for its potential therapeutic applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C10H14ClNO2
Molecular Weight: 219.68 g/mol
CAS Number: 119292-40-3
The compound features a chiral center at the second carbon, which contributes to its unique biological activity. The presence of the phenoxy group enhances its interaction with biological targets.
The biological activity of this compound is largely attributed to its role as an inhibitor of certain enzymes and receptors. It has been shown to interact with amino acid transporters, particularly LAT1 (L-type amino acid transporter 1), which is crucial for the uptake of large neutral amino acids in various tissues, including tumors.
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and insulin regulation. This inhibition can enhance insulin sensitivity and reduce blood glucose levels, making it a candidate for diabetes treatment .
- Amino Acid Transport Modulation: By affecting LAT1 activity, this compound may alter amino acid availability in cells, impacting protein synthesis and cellular metabolism .
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
Case Studies and Research Findings
- DPP-IV Inhibition : A study evaluated the effects of this compound on diabetic models. The results indicated a significant reduction in blood glucose levels post-treatment, suggesting its potential as an antidiabetic agent .
- Cancer Cell Studies : Research involving various cancer cell lines revealed that the compound could inhibit cell proliferation through LAT1 modulation. This indicates its potential utility in cancer therapy by selectively targeting tumor cells while sparing normal tissues .
- Neuroprotective Effects : Investigations into the neuroprotective effects of this compound showed promise in reducing oxidative stress in neuronal cultures, which could have implications for neurodegenerative diseases .
Q & A
Basic: How can the synthesis of (2R)-2-amino-4-phenoxybutanoic acid hydrochloride be optimized for high enantiomeric purity?
Methodological Answer:
To achieve high enantiomeric purity, prioritize chiral precursors (e.g., enantiomerically pure amino acids) and stereoselective reactions. For example, asymmetric hydrogenation or enzymatic resolution can preserve the (2R)-configuration. Acidification with hydrochloric acid during the final step enhances water solubility and stabilizes the hydrochloride form . Purification via chiral HPLC or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the desired enantiomer. Monitor optical rotation and use circular dichroism (CD) spectroscopy to validate stereochemical integrity .
Basic: What characterization techniques are critical to confirm the structural and stereochemical identity of this compound?
Methodological Answer:
Combine multiple analytical methods:
- Chiral HPLC : Resolves enantiomers and quantifies enantiomeric excess (≥98% for rigorous studies) .
- NMR Spectroscopy : Use - and -NMR to verify the phenoxy group (δ ~6.8–7.4 ppm for aromatic protons) and α-amino acid backbone. NOESY can confirm spatial arrangement .
- X-ray Crystallography : Definitive proof of absolute configuration, especially for novel derivatives .
- Mass Spectrometry (HRMS) : Validates molecular weight (CHClNO; expected [M+H]: 232.0743) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions often arise from:
- Enantiomeric Impurities : Re-evaluate synthesis protocols and quantify impurities via chiral HPLC. Even 2% of the (2S)-enantiomer can skew receptor-binding assays .
- Assay Variability : Standardize in vitro conditions (e.g., pH, temperature, solvent concentration). For in vivo studies, control metabolic factors (e.g., esterase activity) that may hydrolyze the compound .
- Structural Analogues : Compare activity with fluorinated (e.g., 4-fluoro derivatives) or methyl-substituted analogs to isolate the phenoxy group's role .
Advanced: What experimental designs are optimal for studying its interaction with neurotransmitter receptors (e.g., GABA receptors)?
Methodological Answer:
- Radioligand Binding Assays : Use -labeled GABA or competitive antagonists (e.g., bicuculline) to measure IC values. Include positive controls (e.g., muscimol) .
- Electrophysiology : Patch-clamp recordings on transfected HEK cells expressing GABA receptors quantify chloride current modulation .
- Molecular Docking : Model the compound’s interaction with GABA α-subunits using software like AutoDock Vina. Validate with site-directed mutagenesis .
Advanced: How does the phenoxy group influence bioactivity compared to other substituents (e.g., methyl or fluorine)?
Methodological Answer:
Design comparative studies:
- Synthetic Analogues : Synthesize derivatives with substituents varying in hydrophobicity (methyl), electronegativity (fluoro), or steric bulk (tert-butyl) .
- Biological Assays : Test analogues in parallel for receptor binding, metabolic stability (e.g., microsomal incubation), and cell permeability (Caco-2 monolayers).
- QSAR Analysis : Correlate substituent properties (logP, Hammett σ) with activity. For example, the phenoxy group’s π-π stacking may enhance receptor affinity versus aliphatic chains .
Advanced: What strategies mitigate racemization during peptide coupling reactions involving this compound?
Methodological Answer:
- Low-Temperature Coupling : Use coupling agents (e.g., HATU) at 0–4°C to minimize base-induced racemization .
- Protecting Groups : Employ Fmoc for the α-amino group and tert-butyl for the carboxylic acid to reduce side reactions .
- Kinetic Monitoring : Track racemization via -NMR (split signals for diastereomers) or Marfey’s reagent for post-reaction analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
